molecular formula C12H4N6O14S B081862 Picryl sulfone CAS No. 10580-80-0

Picryl sulfone

Cat. No.: B081862
CAS No.: 10580-80-0
M. Wt: 488.26 g/mol
InChI Key: LBSKWFDEDNVDAU-UHFFFAOYSA-N
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Description

Picryl sulfone, also known as 1,1’-sulfonylbis(2,4,6-trinitrobenzene), is an organic compound with the molecular formula C12H4N6O14S. It is characterized by the presence of two trinitrophenyl groups connected by a sulfonyl linkage. This compound is known for its high reactivity and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Picryl sulfone can be synthesized through the reaction of picryl chloride with sodium sulfite. The reaction typically occurs in an aqueous medium and requires controlled conditions to ensure the formation of the desired product. The general reaction is as follows:

2C6H2(NO2)3Cl+Na2SO3C12H4N6O14S+2NaCl2 \text{C}_6\text{H}_2(\text{NO}_2)_3\text{Cl} + \text{Na}_2\text{SO}_3 \rightarrow \text{C}_{12}\text{H}_4\text{N}_6\text{O}_{14}\text{S} + 2 \text{NaCl} 2C6​H2​(NO2​)3​Cl+Na2​SO3​→C12​H4​N6​O14​S+2NaCl

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with stringent control over temperature, pressure, and reactant concentrations. The use of continuous flow reactors and automated systems ensures high yield and purity of the product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of this compound typically involves the reduction of nitro groups to amino groups, resulting in the formation of aminophenyl sulfone derivatives.

    Substitution: The nitro groups in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Aminophenyl sulfone derivatives.

    Substitution: Various substituted this compound derivatives depending on the nucleophile used.

Scientific Research Applications

Picryl sulfone has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfone-containing compounds.

    Biology: this compound derivatives are used in biochemical assays and as probes for studying protein interactions.

    Medicine: Some derivatives of this compound have shown potential as therapeutic agents due to their biological activity.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of picryl sulfone involves its reactivity towards nucleophiles and electrophiles. The sulfonyl group acts as an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form new compounds. In biological systems, this compound can interact with proteins and other biomolecules, leading to changes in their structure and function.

Comparison with Similar Compounds

Picryl sulfone can be compared with other sulfone compounds such as:

    Diphenyl sulfone: Unlike this compound, diphenyl sulfone lacks nitro groups and is less reactive.

    Methyl phenyl sulfone: This compound has a simpler structure with only one sulfonyl group and is used in different applications.

    Sulfonylureas: These compounds contain a sulfonyl group attached to a urea moiety and are widely used as herbicides and antidiabetic agents.

Uniqueness of this compound: The presence of multiple nitro groups in this compound makes it highly reactive and suitable for specific chemical applications that require strong electron-withdrawing groups.

Properties

IUPAC Name

1,3,5-trinitro-2-(2,4,6-trinitrophenyl)sulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4N6O14S/c19-13(20)5-1-7(15(23)24)11(8(2-5)16(25)26)33(31,32)12-9(17(27)28)3-6(14(21)22)4-10(12)18(29)30/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBSKWFDEDNVDAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])S(=O)(=O)C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4N6O14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6065131
Record name Picryl sulfone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10580-80-0
Record name 2,2′,4,4′,6,6′-Hexanitrodiphenyl sulfone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10580-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Picryl sulfone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,1'-sulfonylbis[2,4,6-trinitro-
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Record name Picryl sulfone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(2,4,6-trinitrophenyl) sulphone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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